2-(Furan-2-YL)acetonitrile
Description
2-(Furan-2-YL)acetonitrile (C₇H₅NO, MW 123.12 g/mol) is a nitrile-containing compound featuring a furan heterocycle. It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of anticandidal, anticancer, and receptor-targeting agents. Key properties include:
- Synthesis: Prepared via Suzuki cross-coupling of 2-furanylboronic acid with o-iodophenoxyacetonitrile, yielding 93% as a yellow oil .
- Spectroscopic Data: $^{13}\text{C NMR}$ (CDCl₃) shows characteristic signals for the nitrile group (δ 114.8 ppm) and furan carbons (δ 109.8–150.3 ppm) .
- Applications: Used in antifungal and anticancer scaffolds due to its reactivity and ability to form hydrogen bonds .
Properties
IUPAC Name |
2-(furan-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQZDZHAWDJHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447926 | |
| Record name | 2-Furanacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2745-25-7 | |
| Record name | 2-Furanacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2745-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2745-25-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Furan-2-YL)acetonitrile can be synthesized through several methods. One common approach involves the reaction of furfural with hydroxylamine hydrochloride to form furfural oxime, which is then dehydrated to produce this compound. The reaction conditions typically include the use of a dehydrating agent such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4) under controlled temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. One such method involves the catalytic dehydration of furfural oxime using a solid acid catalyst. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-furoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-furanmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under acidic or basic conditions
Major Products:
Oxidation: 2-Furoic acid
Reduction: 2-Furanmethanol
Substitution: Various substituted furans depending on the nucleophile used
Scientific Research Applications
Chemical Synthesis
1.1. Key Intermediate in Organic Reactions
2-(Furan-2-YL)acetonitrile serves as a vital intermediate in the synthesis of various organic compounds. It has been employed in metal-catalyzed cyanomethylation reactions, where it acts as a cyanomethyl source. For instance, the use of copper catalysts allows for the efficient formation of arylacrylonitriles from styrene derivatives and haloacetonitriles, achieving yields between 70% to 94% under optimized conditions .
1.2. Synthesis of Heterocycles
The compound is also instrumental in synthesizing five-membered heterocycles such as isoindolines and pyrrolidines. These reactions typically yield products with moderate to high efficiencies (85% to 90%) and demonstrate the compound's versatility as a building block in complex organic molecules .
Medicinal Chemistry
2.1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated several furan-containing compounds for their cytotoxic effects on cancer cells, revealing that certain derivatives showed up to 41 times more toxicity against cancer cells compared to normal cells . This suggests potential for developing new anticancer drugs based on this scaffold.
2.2. Pharmacological Properties
Furan derivatives, including this compound, have been linked to various pharmacological activities such as anti-inflammatory, anti-hypertensive, and anti-oxidative effects. The incorporation of furan rings into drug designs enhances bioactivity and therapeutic efficacy, making these compounds attractive candidates for further research .
Analytical Applications
3.1. Quantitative Analysis Techniques
Recent advancements in analytical chemistry have utilized this compound in developing sensitive quantitation methods for furan fatty acids using techniques like GC/MS and UPLC/ESI/MS/MS. These methods are crucial for understanding the metabolic pathways involving furan derivatives and their implications in diseases such as diabetes .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Furan-2-YL)acetonitrile largely depends on its application. In medicinal chemistry, it interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes, leading to the disruption of essential metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their properties:
Physicochemical Properties
- Solubility : Silyl-protected derivatives (e.g., 2-(furan-2-yl)-2-((trimethylsilyl)oxy)acetonitrile) exhibit increased lipophilicity, enhancing membrane permeability .
- Stability: Weak C-H···π interactions in crystal structures (e.g., 2-(3-cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile) improve thermal stability .
Key Research Findings
Structure-Activity Relationships : The furan ring enhances π-π stacking in receptor binding, while nitrile groups participate in hydrogen bonding with biological targets .
Synthetic Limitations : Bulky substituents (e.g., imidazopyridine) reduce yields due to steric hindrance during coupling reactions .
Toxicity Profile : Most derivatives show low cytotoxicity (e.g., NIH/3T3 IC₅₀ > 500 µg/mL), making them suitable for further drug development .
Biological Activity
2-(Furan-2-YL)acetonitrile is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Structural Overview
The molecular formula of this compound is , featuring a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a nitrile functional group. The presence of these functional groups suggests various potential interactions with biological targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds containing furan moieties often exhibit antimicrobial properties. For instance, studies have shown that derivatives of furan can inhibit bacterial growth, which may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
2. Anti-inflammatory Effects
Furan-containing compounds have been noted for their anti-inflammatory activities. The nitrile group can enhance the ability of these compounds to modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
3. Anticancer Potential
The anticancer properties of furan derivatives have been documented in various studies. For example, compounds similar to this compound have shown cytotoxic effects against different cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis or cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of furan-containing compounds, including this compound. The results indicated that modifications to the furan ring significantly affected cytotoxicity against colorectal cancer cell lines. The compound exhibited an IC50 value in the low micromolar range, demonstrating promising anticancer activity .
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition: The nitrile group may interact with active sites of enzymes involved in metabolic processes, leading to inhibition and subsequent biological responses.
- Cell Membrane Disruption: The lipophilic nature of the furan ring allows for integration into lipid membranes, potentially disrupting cellular integrity and function.
- Apoptosis Induction: Evidence suggests that certain furan derivatives can trigger apoptotic pathways in cancer cells, contributing to their anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
